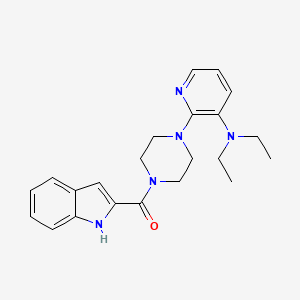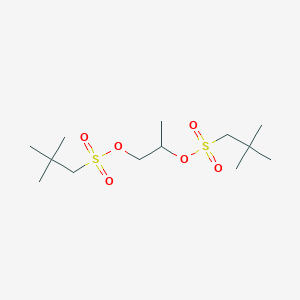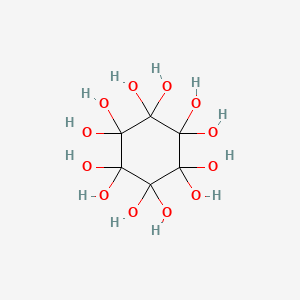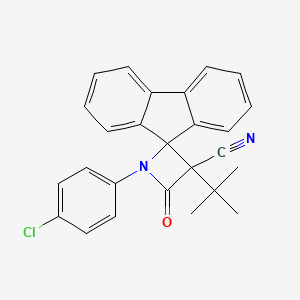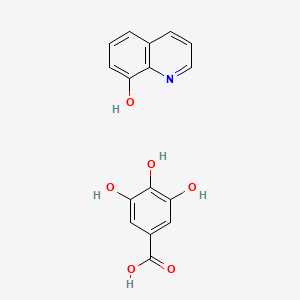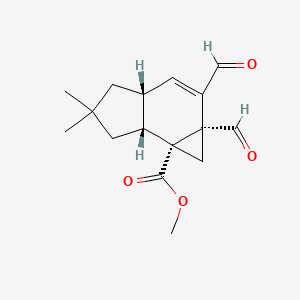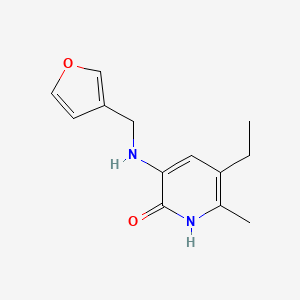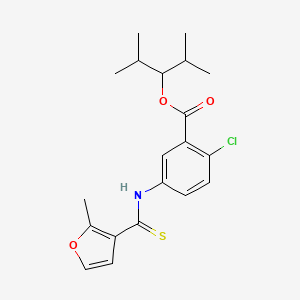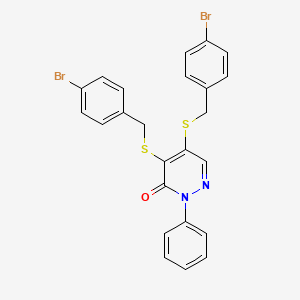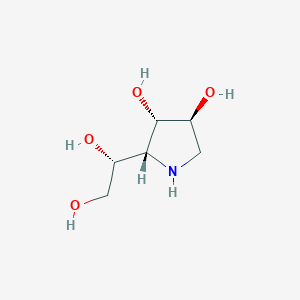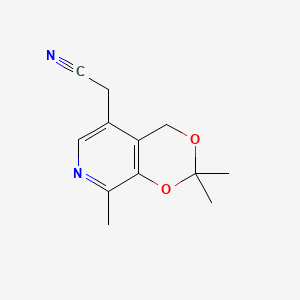![molecular formula C15H23NS2 B12788910 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 62202-79-3](/img/structure/B12788910.png)
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Dithia-18-azabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound with the molecular formula C15H23NS2 This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 2,11-Diaza-5,8-dioxa-12-metacyclophan
Uniqueness
3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure that includes both sulfur and nitrogen atoms. This structure imparts distinctive chemical properties that differentiate it from other similar compounds, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
62202-79-3 |
|---|---|
Formule moléculaire |
C15H23NS2 |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
3,12-dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C15H23NS2/c1-2-4-6-11-18-13-15-9-7-8-14(16-15)12-17-10-5-3-1/h7-9H,1-6,10-13H2 |
Clé InChI |
MIOOVECYJVBYKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCSCC2=CC=CC(=N2)CSCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


